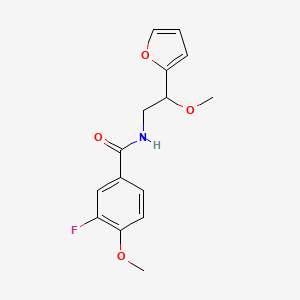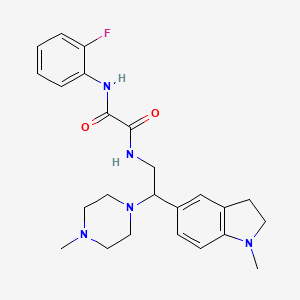
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN5O2 and its molecular weight is 439.535. The purity is usually 95%.
BenchChem offers high-quality N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
- N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential role as a neurokinin-1 (NK1) receptor antagonist. This class of compounds is known for their efficacy in preclinical tests related to emesis and depression, as demonstrated by compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 (Harrison et al., 2001).
Anticancer Activity
- Certain derivatives of N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These properties suggest potential effectiveness in anticancer applications, particularly against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells (Riadi et al., 2021).
Anticonvulsant Activity
- Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which share chemical fragments with the N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has shown promising anticonvulsant activity. These compounds have been effective in preclinical seizure models, suggesting their potential as new antiepileptic drugs (Kamiński et al., 2015).
Behavioral Pharmacology
- Studies on similar compounds have explored their potential in behavioral pharmacology, particularly as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. These properties are indicative of potential applications in the treatment of psychiatric disorders, including antipsychotic treatments (Vanover et al., 2006).
NK-1 Receptor Antagonism for Chronic Disorders
- Certain analogs of N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit potent and long-acting hNK-1 receptor antagonism, which is beneficial in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. This suggests its potential in managing chronic disorders related to Substance P actions (Hale et al., 1998).
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-7-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-3-5-19(20)25/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJOITWKFHKOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

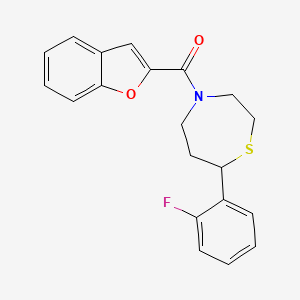
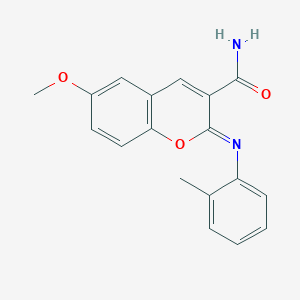

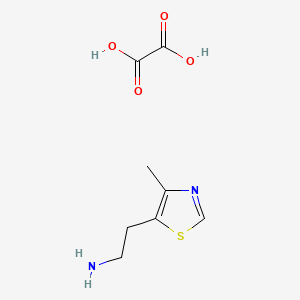
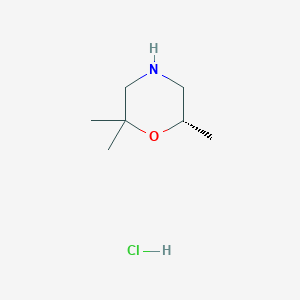
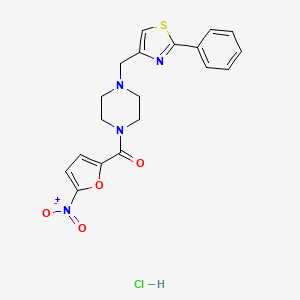
![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)
![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)
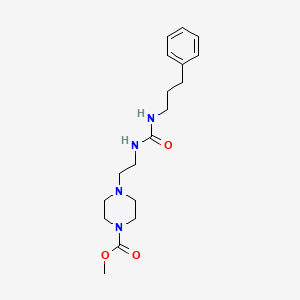

![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

